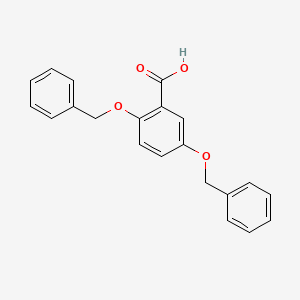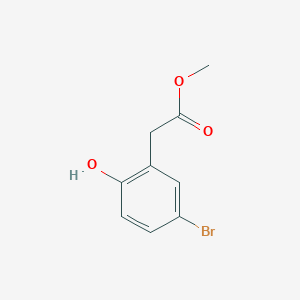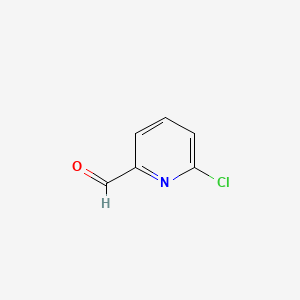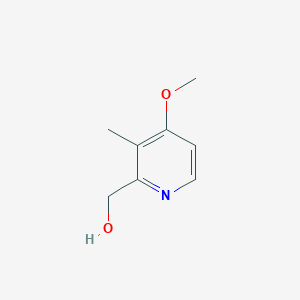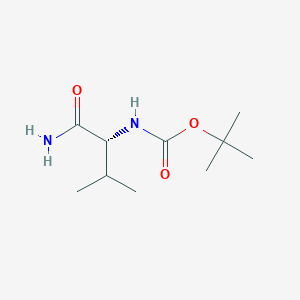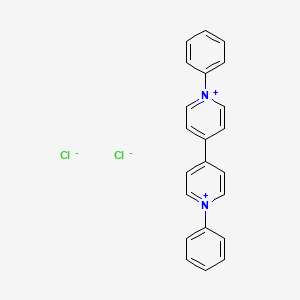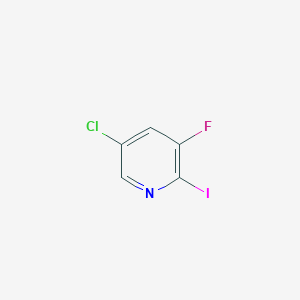
2-(Trifluoromethyl)cyclopentanone
Overview
Description
2-(Trifluoromethyl)cyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a trifluoromethyl group at the second position
Mechanism of Action
Target of Action
It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 2-(Trifluoromethyl)cyclopentanone involves its interaction with its targets, leading to changes in the chemical structure. For instance, in the Suzuki–Miyaura cross-coupling reaction, this compound can interact with boron reagents . The exact nature of these interactions and the resulting changes are subject to the specific conditions of the reaction.
Biochemical Pathways
It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which could potentially affect various biochemical pathways.
Result of Action
It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which could potentially lead to various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of cyclopentanone using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under specific conditions .
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)cyclopentanone may involve more scalable and efficient methods, such as continuous flow processes or the use of catalytic systems to enhance yield and selectivity. These methods are designed to meet the demands of large-scale production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trifluoromethyl)cyclopentanone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or drug candidates.
Comparison with Similar Compounds
Cyclopentanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)cyclohexanone: Similar structure but with a six-membered ring, leading to variations in steric and electronic effects.
Trifluoromethyl-substituted ketones: A broader class of compounds with varying ring sizes and substitution patterns.
Uniqueness: 2-(Trifluoromethyl)cyclopentanone is unique due to the combination of the cyclopentanone ring and the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and potential for diverse chemical transformations.
Properties
IUPAC Name |
2-(trifluoromethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVDWRMXWKNZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462197 | |
| Record name | 2-(Trifluoromethyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95524-19-9 | |
| Record name | 2-(Trifluoromethyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)
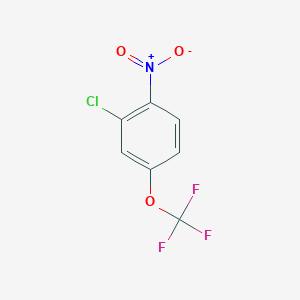

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)



